molecular formula C24H20Cl2N2O2S B11433727 1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11433727
M. Wt: 471.4 g/mol
InChI Key: JBZFVDLPFVOWPL-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of benzyl, phenyl, and pyrimidine groups, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C24H20Cl2N2O2S

Molecular Weight

471.4 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-[(2-chlorophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C24H20Cl2N2O2S/c25-16-10-12-17(13-11-16)28-22(29)21-18-7-2-1-3-9-20(18)31-23(21)27(24(28)30)14-15-6-4-5-8-19(15)26/h4-6,8,10-13H,1-3,7,9,14H2

InChI Key

JBZFVDLPFVOWPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C(=O)N3CC4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. Common starting materials might include 2-chlorobenzyl chloride, 4-chlorophenylamine, and various reagents to form the cyclohepta[4,5]thieno[2,3-d]pyrimidine core. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity through advanced purification techniques, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Reduction: Reduction reactions could involve the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds similar to 1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione exhibit significant anticancer properties. For example, derivatives of thieno[2,3-d]pyrimidines have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Properties :
    • The compound's structural analogs have shown promise as anti-inflammatory agents. Research has demonstrated that certain thieno-pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway .
  • Antimicrobial Activity :
    • The thieno[2,3-d]pyrimidine scaffold has been associated with antimicrobial properties against a range of bacterial strains. Studies have reported that modifications to the side chains can enhance the activity against resistant strains .

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal investigated the anticancer effects of a series of thieno-pyrimidine derivatives. The results indicated that specific substitutions on the thieno ring led to increased cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The most potent derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory potential of thieno-pyrimidines, researchers synthesized several analogs and tested their COX inhibitory activity. One compound showed a remarkable selectivity for COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Thieno-Pyrimidine AAnticancer10
Thieno-Pyrimidine BAnti-inflammatory5
Thieno-Pyrimidine CAntimicrobial15

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione would depend on its specific interactions with molecular targets. It might bind to receptors, inhibit enzymes, or interact with nucleic acids. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic compounds with benzyl, phenyl, or pyrimidine groups. Examples could be:

  • 1-(2-chlorobenzyl)-3-phenyl-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
  • 1-(2-chlorobenzyl)-3-(4-methylphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Uniqueness

The uniqueness of 1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione lies in its specific combination of functional groups and ring structures. This unique arrangement allows for specific interactions and reactions that might not be possible with other similar compounds.

Biological Activity

1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that incorporates a thieno[2,3-d]pyrimidine core. The presence of chlorinated benzyl and phenyl groups may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Effects : Preliminary studies suggest potential antibacterial activity against various strains. For instance, compounds with similar structures have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease. These activities are significant for therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .
  • Anticancer Potential : Some derivatives of thieno[2,3-d]pyrimidines have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated several thieno derivatives for their antibacterial effects. Compounds similar to our target compound demonstrated significant inhibition against pathogenic bacteria. The structure-activity relationship indicated that the presence of chlorinated aromatic rings enhances activity .
  • Enzyme Inhibition Studies : Research on enzyme inhibitors showed that compounds with similar scaffolds inhibited urease effectively. This suggests a potential pathway for developing treatments targeting gastrointestinal disorders .
  • Molecular Docking Studies : Docking simulations have been employed to predict the interaction of this compound with various biological targets. These studies indicated favorable binding affinities with proteins involved in metabolic pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialModerate to strong against S. typhi
Enzyme InhibitionAChE and urease inhibition
AnticancerInduction of apoptosis in cancer cells
Molecular DockingFavorable binding to metabolic proteins

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